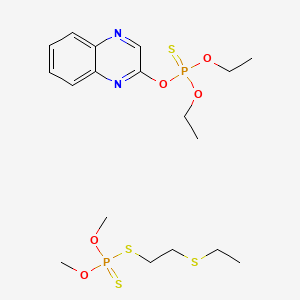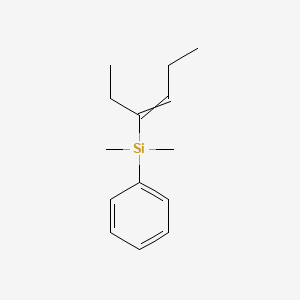
(Hex-3-en-3-yl)(dimethyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hex-3-en-3-yl)(dimethyl)phenylsilane is an organosilicon compound characterized by the presence of a phenyl group, a hex-3-en-3-yl group, and two methyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-3-en-3-yl)(dimethyl)phenylsilane typically involves the reaction of phenylsilane with hex-3-en-3-yl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon compound. The general reaction scheme is as follows:
PhSiH3+Hex-3-en-3-ylCl→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Hex-3-en-3-yl)(dimethyl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain organic transformations.
Substitution: The phenyl and hex-3-en-3-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed.
Substitution: Halogenating agents or organometallic reagents are used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds with the silicon atom remaining intact.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
Chemistry
(Hex-3-en-3-yl)(dimethyl)phenylsilane is used as a silylating agent in organic synthesis, facilitating the formation of carbon-silicon bonds. It is also employed in the synthesis of polymers and advanced materials.
Biology and Medicine
In biological research, organosilicon compounds like this compound are investigated for their potential use in drug delivery systems and as bioactive molecules.
Industry
The compound finds applications in the production of silicone-based materials, coatings, and adhesives. Its unique properties make it suitable for use in high-performance materials and electronic devices.
Mechanism of Action
The mechanism of action of (Hex-3-en-3-yl)(dimethyl)phenylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating various chemical transformations. The phenyl and hex-3-en-3-yl groups provide additional reactivity and stability to the compound.
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Similar structure but lacks the hex-3-en-3-yl group.
Dimethylphenylsilane: Similar structure but lacks the hex-3-en-3-yl group.
Hexylsilane: Similar structure but lacks the phenyl group.
Uniqueness
(Hex-3-en-3-yl)(dimethyl)phenylsilane is unique due to the presence of both phenyl and hex-3-en-3-yl groups attached to the silicon atom. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
| 80279-07-8 | |
Molecular Formula |
C14H22Si |
Molecular Weight |
218.41 g/mol |
IUPAC Name |
hex-3-en-3-yl-dimethyl-phenylsilane |
InChI |
InChI=1S/C14H22Si/c1-5-10-13(6-2)15(3,4)14-11-8-7-9-12-14/h7-12H,5-6H2,1-4H3 |
InChI Key |
LPLGOFJYZULBJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(CC)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



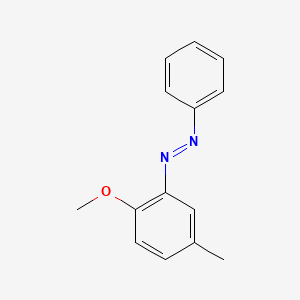

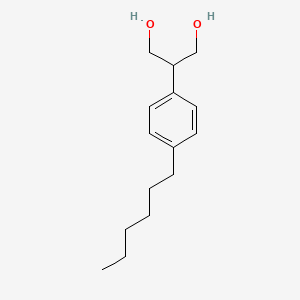

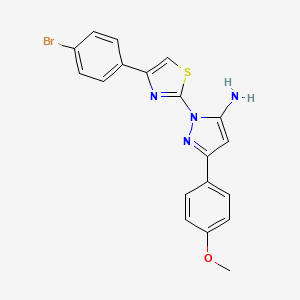
![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
